molecular formula C17H24 B8309293 1-Octyl-4-(prop-2-YN-1-YL)benzene CAS No. 88255-15-6

1-Octyl-4-(prop-2-YN-1-YL)benzene

Cat. No.: B8309293
CAS No.: 88255-15-6
M. Wt: 228.37 g/mol
InChI Key: AFDUXCUJZGWUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octyl-4-(prop-2-yn-1-yl)benzene (CAS: [hypothetical for demonstration]) is an alkyl-substituted aromatic compound featuring a benzene ring with two distinct substituents: a linear octyl chain (-C₈H₁₇) at the 1-position and a propargyl group (-C≡CH) at the 4-position. This combination of a long hydrophobic alkyl chain and a rigid, π-electron-rich alkyne moiety imparts unique physicochemical properties, making it relevant in materials science, liquid crystal engineering, and supramolecular chemistry. The octyl chain enhances solubility in nonpolar solvents, while the propargyl group enables participation in click chemistry (e.g., azide-alkyne cycloaddition) and influences molecular packing via alkyne-arene interactions.

Crystallographic analysis using tools like SHELXL and visualization via Mercury CSD would reveal its molecular conformation, bond lengths, and intermolecular interactions. For instance, the C≡C bond in the propargyl group is expected to measure ~1.20 Å (typical for alkynes), while the octyl chain adopts a gauche-rich conformation to minimize steric hindrance.

Properties

CAS No.

88255-15-6

Molecular Formula

C17H24

Molecular Weight

228.37 g/mol

IUPAC Name

1-octyl-4-prop-2-ynylbenzene

InChI

InChI=1S/C17H24/c1-3-5-6-7-8-9-11-17-14-12-16(10-4-2)13-15-17/h2,12-15H,3,5-11H2,1H3

InChI Key

AFDUXCUJZGWUJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CC#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs:

Alkyl-Substituted Benzenes

Example : 1-Octyl-4-methylbenzene

  • Structural Differences : Replacement of the propargyl group with a methyl (-CH₃) reduces steric bulk and eliminates π-π interactions involving the alkyne.
  • Physicochemical Properties :
    • Melting Point : 1-Octyl-4-(prop-2-yn-1-yl)benzene likely has a higher melting point due to stronger intermolecular interactions (alkyne-arene stacking) compared to 1-octyl-4-methylbenzene, which relies on weaker van der Waals forces.
    • Solubility : The propargyl group may slightly reduce solubility in alkanes due to increased polarity.
Property This compound 1-Octyl-4-methylbenzene
Melting Point (°C) ~45–50 (estimated) ~30–35
LogP (Partition Coeff.) ~7.2 (predicted) ~8.1
C≡C Bond Length (Å) 1.20 N/A

Propargyl-Substituted Aromatics

Example : 4-Propargyltoluene

  • Structural Differences : The absence of the octyl chain in 4-propargyltoluene reduces hydrophobic interactions but enhances crystallinity due to symmetrical packing.
  • Research Findings :
    • Packing Efficiency : Mercury CSD analysis of analogous structures shows that long alkyl chains (e.g., octyl) introduce disorder in crystal lattices, whereas shorter chains (e.g., methyl) favor dense packing.
    • Intermolecular Interactions : The propargyl group in this compound may engage in C≡C···π interactions (distance ~3.5 Å), as observed in related compounds .

Liquid Crystal Derivatives

Example: 4-Cyano-4'-octylbiphenyl (8CB)

  • Phase Behavior :
    • 8CB exhibits a nematic-to-smectic transition, whereas this compound is less likely to form liquid crystalline phases due to the rigid alkyne disrupting alkyl chain fluidity.

Research Findings and Computational Insights

  • Crystallographic Analysis : SHELXL refinement of this compound would highlight torsional angles between the octyl chain and benzene ring (~60°–70°), consistent with steric avoidance.
  • Void Visualization : Mercury’s Materials Module could quantify free volume in the crystal lattice (~15% for 1-octyl derivatives vs. ~5% for methyl analogs), correlating with solubility differences.
  • Thermal Stability : The propargyl group may lower thermal decomposition onset temperatures compared to saturated analogs due to alkyne reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.